

# A Technical Guide to the Chronic Liver Disease Questionnaire (CLDQ) and its Domains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: CLDQ

Cat. No.: B1396496

[Get Quote](#)

The Chronic Liver Disease Questionnaire (**CLDQ**) is a patient-reported outcome (PRO) measure specifically designed to assess the health-related quality of life (HRQL) in individuals with chronic liver disease.<sup>[1][2][3]</sup> Developed to be a concise and easy-to-administer tool, the **CLDQ** provides both a summary score and domain-specific scores that correlate with the severity of the liver condition.<sup>[3][4]</sup> This technical guide provides an in-depth overview of the **CLDQ**, its various adaptations, the domains it measures, and the methodologies employed in its validation for researchers, scientists, and drug development professionals.

## Core Concepts of the CLDQ

The **CLDQ** is a self-administered questionnaire that typically takes about 10 minutes to complete.<sup>[3]</sup> It comprises a series of questions, or items, that are grouped into specific domains, each targeting a different aspect of a patient's life affected by chronic liver disease. Responses are captured on a 7-point Likert scale, where higher scores indicate a better health-related quality of life.<sup>[1]</sup>

## Versions of the Chronic Liver Disease Questionnaire

Since its initial development, several versions of the **CLDQ** have been created and validated for specific etiologies of chronic liver disease, ensuring greater specificity and relevance to different patient populations.<sup>[5]</sup>

# The Original Chronic Liver Disease Questionnaire (CLDQ)

The foundational version of the questionnaire consists of 29 items categorized into six domains.[\[1\]](#)[\[3\]](#)

- Abdominal Symptoms: Assesses issues such as bloating and abdominal discomfort.
- Fatigue: Measures feelings of tiredness and lack of energy.
- Systemic Symptoms: Inquires about symptoms like itching, muscle cramps, and dizziness.
- Activity: Gauges the impact of the disease on daily physical activities.
- Emotional Function: Explores feelings of depression, anxiety, and irritability.
- Worry: Focuses on concerns related to health, finances, and the future.

## Disease-Specific Adaptations

To better capture the nuances of different liver conditions, several adaptations of the **CLDQ** have been developed:

- **CLDQ-HCV:** A 29-item version tailored for patients with Hepatitis C virus infection, with four domains.[\[6\]](#)
- **CLDQ-NAFLD/NASH:** A 36-item questionnaire for individuals with non-alcoholic fatty liver disease or non-alcoholic steatohepatitis, encompassing six domains.
- **CLDQ-PSC:** A 24-item instrument for patients with primary sclerosing cholangitis, organized into five domains.[\[7\]](#)
- **CLDQ-PBC:** A version specifically for patients with primary biliary cholangitis.[\[4\]](#)
- **CLDQ-MASH:** A 35-item questionnaire for metabolic dysfunction-associated steatohepatitis with seven domains.[\[4\]](#)

The following diagram illustrates the hierarchical relationship between the original **CLDQ** and its subsequent adaptations.



[Click to download full resolution via product page](#)

**Figure 1:** Hierarchy of **CLDQ** Versions

## Quantitative Data on CLDQ Domains

The reliability and validity of the **CLDQ** and its versions have been established through rigorous psychometric testing. Key quantitative metrics are summarized in the tables below.

### Table 1: Internal Consistency of CLDQ Domains (Cronbach's $\alpha$ )

Internal consistency, a measure of how closely related a set of items are as a group, is typically assessed using Cronbach's alpha. A value above 0.70 is generally considered acceptable.

| CLDQ Version              | Domain                  | Number of Items | Cronbach's $\alpha$ |
|---------------------------|-------------------------|-----------------|---------------------|
| CLDQ (NASH study)<br>[8]  | Abdominal Symptoms      | 3               | 0.78                |
| Fatigue                   | 5                       | 0.91            |                     |
| Systemic Symptoms         | 5                       | 0.79            |                     |
| Activity                  | 3                       | 0.78            |                     |
| Emotional Function        | 8                       | 0.93            |                     |
| Worry                     | 5                       | 0.91            |                     |
| CLDQ-HCV[6]               | (Domains not specified) | 29 (total)      | 0.84 - 0.94         |
| CLDQ (Thai validation)[1] | Overall                 | 29              | 0.96                |
| All Domains               | -                       | > 0.93          |                     |
| CLDQ-NASH[9]              | All Domains             | 36 (total)      | 0.80 - 0.94         |
| CLDQ-PSC[7]               | All Domains             | 24 (total)      | 0.85 - 0.94         |

**Table 2: Test-Retest Reliability of CLDQ (Intraclass Correlation Coefficient - ICC)**

Test-retest reliability assesses the stability of a measure over time. The Intraclass Correlation Coefficient (ICC) is a common metric, with values closer to 1.0 indicating higher reliability.

| CLDQ Version                   | Time Interval | ICC (Overall Score)       | ICC (Domain Scores) |
|--------------------------------|---------------|---------------------------|---------------------|
| CLDQ (Thai validation)[1]      | 1-4 weeks     | 0.88                      | 0.68 - 0.90         |
| CLDQ-HCV[6]                    | Not specified | 0.84 - 0.93 (for domains) | -                   |
| sCLDQ (Sinhala validation)[10] | 4 weeks       | 0.695                     | 0.431 - 0.912       |

**Table 3: Convergent Validity - Correlation of CLDQ Domains with SF-36 Domains (Pearson's r)**

Convergent validity is demonstrated by a moderate to strong correlation between the measure and other similar constructs. The Short Form-36 (SF-36) is a generic HRQL questionnaire often used for this purpose.

| CLDQ Domain                        | Correlating SF-36 Domain         | Correlation Coefficient (r) |
|------------------------------------|----------------------------------|-----------------------------|
| Overall CLDQ Score[8]              | Physical Component Summary (PCS) | 0.76                        |
| Mental Component Summary (MCS)     | 0.56                             |                             |
| Emotional Function[8]              | Mental Component Summary (MCS)   | 0.82                        |
| Fatigue[8]                         | Physical Component Summary (PCS) | 0.78                        |
| Systemic Symptoms[8]               | Physical Component Summary (PCS) | 0.73                        |
| Systemic Symptoms[8]               | Body Pain (BP)                   | 0.81                        |
| Fatigue[8]                         | Vitality (VT)                    | 0.81                        |
| Emotional Function[8]              | Mental Health (MH)               | 0.76                        |
| Activity/Energy (CLDQ-HCV)<br>[11] | Physical Function (PF)           | 0.78 - 0.84                 |
| Emotional (CLDQ-HCV)[11]           | Mental Health (MH)               | 0.58                        |

## Experimental Protocols: Development and Validation of the CLDQ

The development and validation of a patient-reported outcome measure like the **CLDQ** is a multi-step process designed to ensure the instrument is both reliable and valid.[12] The following outlines the typical methodology.

### Phase 1: Item Generation and Reduction

- Item Generation:
  - Conduct comprehensive literature reviews (e.g., Medline searches) to identify potential items related to the quality of life in patients with chronic liver disease.[3]

- Hold focus groups with patients diagnosed with various chronic liver diseases to gather their perspectives on how the condition affects their daily lives.[7]
- Consult with a panel of liver experts to generate a list of clinically relevant items.[3]
- Compile an exhaustive list of all potential items from these sources. For the original **CLDQ**, this initial list contained 156 items.[3]
- Item Reduction:
  - Administer the comprehensive list of items to a sample of patients with chronic liver disease.
  - Ask patients to identify which items they find problematic and to rate their importance.[3]
  - Eliminate items that are deemed unimportant by a significant portion of the patient sample (e.g., over 50%).[3]
  - Remove redundant questions to create a more concise questionnaire. The original **CLDQ** was reduced to 35 important items at this stage.[3]

## Phase 2: Domain Structuring and Pre-testing

- Factor Analysis:
  - Perform an exploratory factor analysis on the reduced item set to identify underlying constructs or domains.[3] This statistical method groups together items that are highly correlated.
  - Based on the factor analysis, define the domains of the questionnaire and assign the corresponding items to each domain.[3] For the original **CLDQ**, this process suggested six domains.[3]
- Pre-testing:
  - Administer the draft questionnaire to a small group of patients to assess its clarity, comprehensibility, and ease of completion.[3]

- Gather feedback from patients on the wording of the questions and the overall format of the questionnaire.
- Make any necessary revisions based on patient feedback to produce the final version of the questionnaire.

The workflow for developing a patient-reported outcome measure like the **CLDQ** is visualized in the following diagram.



[Click to download full resolution via product page](#)**Figure 2:** Workflow for **CLDQ** Development

## Phase 3: Psychometric Validation

- Reliability Testing:
  - Internal Consistency: Administer the final questionnaire to a large cohort of patients. Calculate Cronbach's alpha for the overall score and for each domain to assess internal consistency.[1]
  - Test-Retest Reliability: Administer the questionnaire to a subset of patients on two separate occasions (e.g., 1-4 weeks apart) without any intervention in between.[1] Calculate the Intraclass Correlation Coefficient (ICC) to evaluate the stability of the scores over time.[1][13]
- Validity Testing:
  - Construct Validity:
    - Convergent Validity: Administer the **CLDQ** along with another established HRQL measure, such as the SF-36.[1] Calculate the correlation (e.g., using Pearson's correlation coefficient) between the **CLDQ** scores and the scores of the other instrument.[8] Expect moderate to strong correlations between related domains.
    - Discriminant Validity: Compare the **CLDQ** scores between different groups of patients with varying disease severity (e.g., compensated vs. decompensated cirrhosis).[1] The questionnaire should be able to discriminate between these known groups.[1]

The logical relationship between the domains of the **CLDQ** and the SF-36, as demonstrated in validation studies, is depicted in the diagram below.



[Click to download full resolution via product page](#)

**Figure 3:** Correlation between **CLDQ** and SF-36 Domains

## Conclusion

The Chronic Liver Disease Questionnaire is a robust and well-validated instrument for measuring health-related quality of life in patients with chronic liver disease. Its various adaptations allow for tailored assessments across different etiologies. For researchers and drug development professionals, the **CLDQ** provides a reliable tool to quantify the patient experience, serving as a crucial endpoint in clinical trials and observational studies. A thorough understanding of its domains, psychometric properties, and the methodologies behind its development is essential for its appropriate application and the interpretation of its results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]
- 3. Development of a disease specific questionnaire to measure health related quality of life in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Website [eprovide.mapi-trust.org]
- 6. Performance and Validation of Chronic Liver Disease Questionnaire-Hepatitis C Version (CLDQ-HCV) in Clinical Trials of Patients with Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliability and validity of the Chronic Liver Disease Questionnaire (CLDQ) in adults with non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Chronic Liver Disease Questionnaire for Nonalcoholic Steatohepatitis in Patients With Biopsy-Proven Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.kln.ac.lk [repository.kln.ac.lk]
- 11. Validity of Outcome Measures - Clinical Review Report: Sofosbuvir / Velpatasvir / Voxilaprevir (Vosevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ebm.bmj.com [ebm.bmj.com]
- 13. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [A Technical Guide to the Chronic Liver Disease Questionnaire (CLDQ) and its Domains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1396496#cldq-domains-and-what-they-measure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)